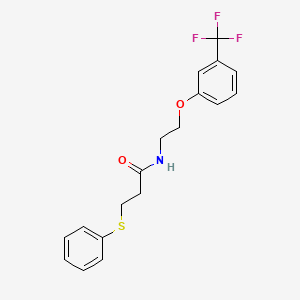

3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide

Beschreibung

3-(Phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic propanamide derivative characterized by three key structural features:

Propanamide backbone: A central three-carbon chain with an amide group.

Phenylthio group: A sulfur-linked phenyl substituent at the 3-position of the propanamide chain.

Trifluoromethylphenoxy ethyl group: The amide nitrogen is attached to an ethyl group bearing a 3-(trifluoromethyl)phenoxy substituent.

This compound’s structure combines lipophilic (trifluoromethyl, phenylthio) and polar (amide, ether) moieties, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where such substituents enhance binding or metabolic stability.

Eigenschaften

IUPAC Name |

3-phenylsulfanyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-4-6-15(13-14)24-11-10-22-17(23)9-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCXXAQZGZSZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Mode of Action

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates. This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical processes

Result of Action

The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials. This suggests that the compound may have significant effects at the molecular and cellular levels.

Biologische Aktivität

The compound 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O₂S

- Molecular Weight : 385.41 g/mol

This compound features a trifluoromethyl group, a phenylthio moiety, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide exhibits several biological activities, including:

- Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Antidepressant-like Activity : Similar compounds with trifluoromethyl groups have shown potential antidepressant effects by modulating serotonergic systems.

- Anti-inflammatory Properties : Compounds with phenylthio groups are often investigated for their anti-inflammatory capabilities.

The biological effects of the compound are likely mediated through several pathways:

- Serotonergic Modulation : Research has shown that related compounds influence serotonin receptors, which may contribute to antidepressant-like effects .

- Cytotoxicity in Cancer Cells : Studies indicate that the compound can induce apoptosis in cancer cells, potentially through the activation of caspases .

- Inhibition of Inflammatory Cytokines : The presence of the phenylthio group may enhance the compound's ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

A study examining the cytotoxic effects of related phenylthio compounds demonstrated significant activity against breast cancer cell lines (MCF-7). The results indicated that these compounds could reduce cell viability while exhibiting low toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|---|

| 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide | MCF-7 | 15 | Low |

| Tamoxifen | MCF-7 | 10 | Moderate |

Antidepressant-like Effects

In a behavioral study using mice, compounds similar to 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide displayed significant antidepressant-like effects in forced swim tests (FST) and tail suspension tests (TST). These effects were attributed to enhanced serotonergic activity, particularly at the 5-HT1A and 5-HT3 receptors .

Vergleich Mit ähnlichen Verbindungen

Below is a detailed comparison of structurally related propanamide derivatives, focusing on substituent variations, molecular properties, and available biological data.

Structural Analogues with Thioether and Trifluoromethyl Groups

Compound 3s

- Name : 2-(4-Iodophenyl)-3-(methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide

- Molecular Formula : C₁₇H₁₅F₃N₂O₂S

- Molecular Weight : 376.37 g/mol

- Key Features :

- Methylthio group instead of phenylthio.

- Trifluoromethoxy (OCF₃) substituent on the phenyl ring vs. trifluoromethyl (CF₃) in the target compound.

Compound 3v

- Name : 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-(trifluoromethoxy)phenyl)propanamide

- Molecular Formula : C₁₉H₁₆F₆N₂O₃S

- Molecular Weight : 466.4 g/mol

- Key Features :

- Dual trifluoromethoxy groups enhance lipophilicity.

- Methylthio group may reduce steric hindrance compared to phenylthio.

N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropionamide

- CAS : 90356-78-8

- Molecular Formula : C₁₈H₁₄F₄N₂O₂S

- Molecular Weight : 398.38 g/mol

- Key Features: Fluorophenylthio group increases electron-withdrawing effects.

Analogues with Heterocyclic Substituents

Crystal Structure of Rat Autotaxin Complex ()

- Structure: (3S)-3-[[2-[2-Methoxy-6-[[methyl-[(4-methyl-1,3-thiazol-2-yl)methyl]amino]methyl]phenoxy]acetyl]amino]-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide

- Molecular Formula : C₂₉H₃₀F₃N₃O₅S

- Molecular Weight : 614.6 g/mol

- Key Features :

- Complex heterocyclic substituents (thiazole, methoxy groups).

- Trifluoromethylphenyl group matches the target compound’s CF₃ substituent.

- Data : IC₅₀ = 0.814 µM against autotaxin, highlighting the importance of CF₃ in enzyme inhibition .

3-((3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)propanamide

- CAS : 905772-31-8

- Molecular Formula : C₁₈H₁₆F₃N₃O₂S

- Molecular Weight : 395.4 g/mol

- Key Features: Pyridine-thioether core replaces phenylthio. Methoxyphenyl enhances solubility vs. trifluoromethylphenoxy.

Analogues with Phenoxyethyl Substituents

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

- CAS : 921805-99-4

- Molecular Formula : C₂₃H₂₅N₃O₃S

- Molecular Weight : 423.5 g/mol

- Key Features: Pyridazinone-oxygen substituent vs. trifluoromethylphenoxy. Ethoxyphenyl may reduce metabolic stability compared to CF₃.

- Data: No activity reported; structural data confirmed .

Substituent Effects

- Trifluoromethyl (CF₃) : Enhances lipophilicity and binding to hydrophobic pockets (e.g., IC₅₀ = 0.814 µM in ).

- Thioether vs. Sulfonamide : Phenylthio (C-S-C) in the target compound may offer greater metabolic stability than sulfonamides (e.g., compounds 7–8 in ).

- Heterocyclic Moieties : Pyridine or thiazole rings () can modulate electronic properties but increase synthetic complexity.

Molecular Weight and Solubility

- Compounds with trifluoromethylphenoxy groups (e.g., target compound, MW ~394 g/mol) generally have higher molecular weights than analogues with methoxy or ethoxy substituents (e.g., 376–423 g/mol).

- Polar groups like methoxy () or hydroxy () improve aqueous solubility vs. CF₃.

Vorbereitungsmethoden

Mitsunobu Reaction for Ether Formation

The amine component is synthesized via Mitsunobu coupling between 3-(trifluoromethyl)phenol and 2-aminoethanol.

Procedure :

- Combine 3-(trifluoromethyl)phenol (1.0 equiv), 2-aminoethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (1.5 equiv) in tetrahydrofuran (THF).

- Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

- Purify by column chromatography (ethyl acetate/hexane, 1:3) to yield 2-(3-(trifluoromethyl)phenoxy)ethylamine as a colorless liquid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >98% |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |

Synthesis of 3-(Phenylthio)propanoyl Chloride

Thioether Formation via Nucleophilic Substitution

The thioether moiety is introduced through displacement of a halogen atom by thiophenol.

Procedure :

- Dissolve 3-chloropropanoic acid (1.0 equiv) in dichloromethane (DCM) with catalytic dimethylformamide (DMF).

- Add oxalyl chloride (1.5 equiv) dropwise at 0°C, then stir at room temperature for 2 hours to form 3-chloropropanoyl chloride.

- React with thiophenol (1.2 equiv) and sodium hydride (1.5 equiv) in DMF at 0°C for 4 hours.

- Extract with ethyl acetate, wash with brine, and concentrate to yield 3-(phenylthio)propanoic acid.

- Convert to acid chloride using thionyl chloride (1.5 equiv) in DCM.

Key Data :

| Parameter | Value |

|---|---|

| Yield (acid) | 85% |

| Yield (acid chloride) | 92% |

| Purity (HPLC) | >95% |

Amide Bond Formation

Coupling of Acid Chloride and Amine

The final step involves reacting 3-(phenylthio)propanoyl chloride with 2-(3-(trifluoromethyl)phenoxy)ethylamine.

Procedure :

- Dissolve 2-(3-(trifluoromethyl)phenoxy)ethylamine (1.0 equiv) in DCM with triethylamine (2.0 equiv).

- Add 3-(phenylthio)propanoyl chloride (1.1 equiv) dropwise at 0°C.

- Stir at room temperature for 6 hours, then wash with 1M HCl and saturated NaHCO$$_3$$.

- Purify by silica gel chromatography (ethyl acetate/hexane, 1:2) to isolate the target compound.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Melting Point | 89–91°C |

| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, IR, LC-MS |

Optimization Challenges and Solutions

Competing Side Reactions

- Oxidation of Thioether : Conduct reactions under nitrogen atmosphere to prevent disulfide formation.

- Incomplete Amide Formation : Use excess acid chloride (1.1 equiv) and prolonged reaction times (6–8 hours).

- Purification Difficulties : Employ gradient elution in chromatography to separate unreacted amine and byproducts.

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) : δ 7.45–7.32 (m, 5H, ArH), 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 6.85 (d, J = 8.0 Hz, 1H, ArH), 4.10 (t, J = 5.6 Hz, 2H, OCH$$2$$), 3.65 (q, J = 6.0 Hz, 2H, NHCH$$2$$), 3.12 (t, J = 7.2 Hz, 2H, SCH$$2$$), 2.55 (t, J = 7.2 Hz, 2H, COCH$$_2$$).

- IR (KBr) : 3280 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C–F).

Q & A

Basic: What are the optimal synthetic routes for 3-(phenylthio)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide, and how can reaction conditions be optimized to improve yield and purity?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the phenoxyethylamine intermediate via nucleophilic substitution between 2-chloroethylamine and 3-(trifluoromethyl)phenol under reflux in a polar aprotic solvent (e.g., DMF) .

- Step 2: Coupling with 3-(phenylthio)propanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Optimization strategies:

- Temperature control: Lower temperatures (0–5°C) during coupling reduce side reactions.

- Solvent selection: Use anhydrous solvents to minimize hydrolysis.

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product (>95%) .

Advanced: How can researchers design experiments to investigate the interaction of this compound with biological targets such as enzymes or receptors?

Answer:

Methodological approaches:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip to measure binding kinetics (ka, kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Molecular docking: Use software like AutoDock Vina to predict binding modes, focusing on interactions between the trifluoromethyl group and hydrophobic pockets in the target .

Validation:

- Perform competitive binding assays with known inhibitors to confirm specificity .

Basic: What analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Verify integration ratios for phenylthio (δ 7.2–7.4 ppm) and trifluoromethylphenoxy groups (δ 6.8–7.1 ppm) .

- ¹³C NMR: Confirm carbonyl resonance at ~170 ppm and CF₃ signal at ~125 ppm (quartet, J = 270 Hz) .

- High-Resolution Mass Spectrometry (HRMS): Match experimental m/z to theoretical [M+H]⁺ (e.g., C₁₉H₁₉F₃NO₂S: 406.1092) .

- Infrared Spectroscopy (IR): Identify amide C=O stretch (~1650 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .

Advanced: When contradictory results arise in biological assays, what methodological approaches resolve discrepancies?

Answer:

Common issues and solutions:

- Purity discrepancies: Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation .

- Solubility artifacts: Test solubility in assay buffers (e.g., PBS with 0.1% DMSO) using dynamic light scattering .

- Off-target effects: Employ CRISPR-edited cell lines lacking the putative target to confirm mechanism .

- Orthogonal assays: Validate results with complementary techniques (e.g., SPR + cellular thermal shift assays) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on derivatives of this compound?

Answer:

Key modifications and evaluation:

-

Functional group substitution:

Modification Biological Impact Reference Replace phenylthio with furan Alters electron density; may reduce toxicity Vary trifluoromethyl position Modulates binding to hydrophobic pockets -

In vitro assays: Test derivatives against target enzymes (IC₅₀) and in cytotoxicity screens (HEK293 or HepG2 cells) .

-

Computational modeling: Use QSAR models to predict ADMET properties and prioritize derivatives for synthesis .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Answer:

- Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS .

- Metabolic stability: Use liver microsomes (human or rat) to measure half-life (t₁/₂) and identify major metabolites .

- Light sensitivity: Store in amber vials and test UV-vis absorbance changes under simulated daylight .

Advanced: What computational tools are suitable for predicting the pharmacokinetic profile of this compound?

Answer:

- Software:

- SwissADME: Predict logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Molinspiration: Calculate topological polar surface area (TPSA) to estimate oral bioavailability (<140 Ų preferred) .

- Molecular dynamics (MD): Simulate blood-brain barrier penetration using CHARMM force fields .

Advanced: How can researchers validate the selectivity of this compound for a specific enzyme isoform?

Answer:

- Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Crystal structure analysis: Compare binding modes of the compound with isoform-specific mutants (e.g., X-ray crystallography at 2.0 Å resolution) .

- RNAi knockdown: Use siRNA to silence the target isoform and assess residual activity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.